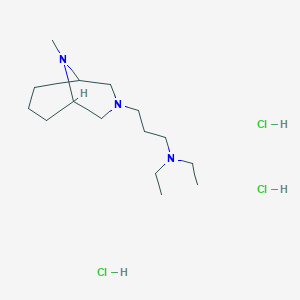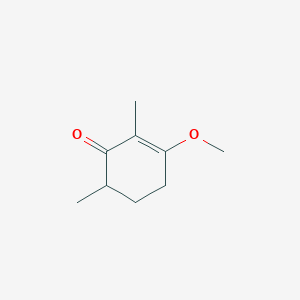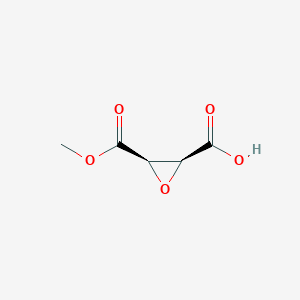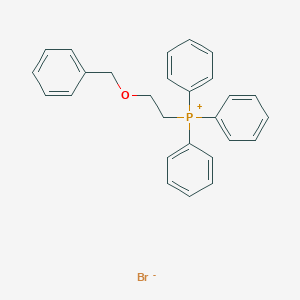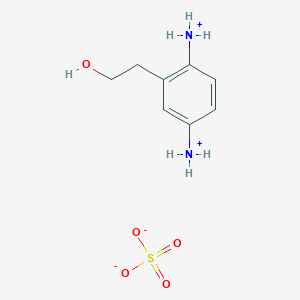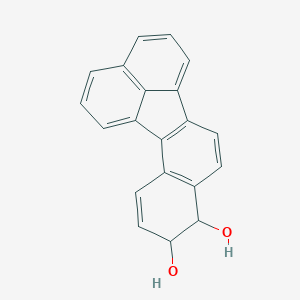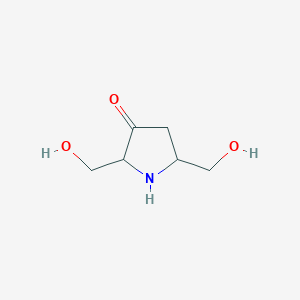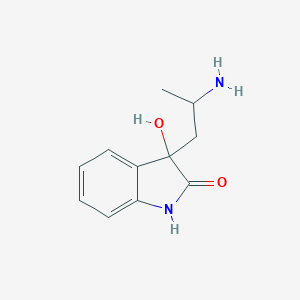
2-Indolinone, 3-hydroxy-3-(2-aminopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- is a chemical compound with a molecular formula of C11H14N2O2. It is a member of the indolinone family of compounds and has been the subject of extensive scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the MAPK/ERK and PI3K/Akt pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- can exert various biochemical and physiological effects in the body. These include reducing inflammation, inhibiting cancer cell proliferation, and protecting against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- in lab experiments is its ability to selectively target specific signaling pathways in the body. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving 2-Indolinone, 3-hydroxy-3-(2-aminopropyl)-. These include exploring its potential as a therapeutic agent for various diseases, investigating its mechanism of action in more detail, and developing more efficient synthesis methods for the compound.
In conclusion, 2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- is a promising chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. Its ability to selectively target specific signaling pathways in the body makes it a valuable tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- can be synthesized through a multistep process involving the reaction of 2-aminopropylindole with various reagents such as sodium borohydride, sodium hydride, and acetic anhydride. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Propiedades
Número CAS |
101651-80-3 |
|---|---|
Nombre del producto |
2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- |
Fórmula molecular |
C11H14N2O2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-(2-aminopropyl)-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-7(12)6-11(15)8-4-2-3-5-9(8)13-10(11)14/h2-5,7,15H,6,12H2,1H3,(H,13,14) |
Clave InChI |
PTLNOCZKIVWOBW-UHFFFAOYSA-N |
SMILES |
CC(CC1(C2=CC=CC=C2NC1=O)O)N |
SMILES canónico |
CC(CC1(C2=CC=CC=C2NC1=O)O)N |
Sinónimos |
2-INDOLINONE, 3-HYDROXY-3-(2-AMINOPROPYL)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



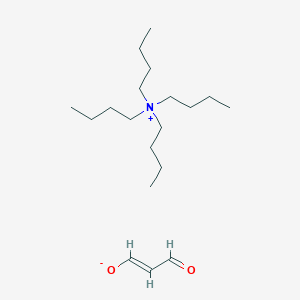
![2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride](/img/structure/B12789.png)

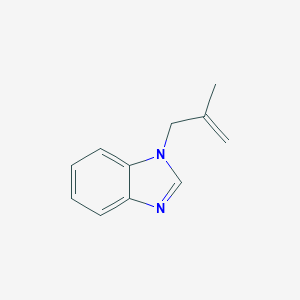
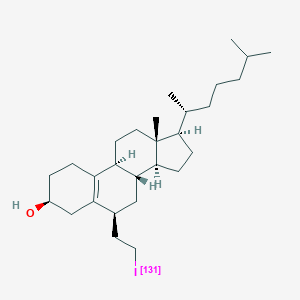
![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)
